molecular formula C5H12Cl2N2O2 B596962 (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 16257-89-9

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B596962
CAS No.: 16257-89-9
M. Wt: 203.063
InChI Key: YQEVKNLEXCXBHR-KTMCEXHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of science. It is a derivative of proline, an amino acid, and is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines, which are then converted to the desired compound through a series of chemical reactions . The reaction conditions often include the use of strong bases and protective groups to control the stereochemistry and prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are often employed for the separation and purification of the enantiomers .

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it plays a role in the study of protein stability and folding pathways . In medicine, it is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride include other proline derivatives such as (2S,4S)-4-hydroxyproline and (2R,4R)-4-hydroxyproline . These compounds share similar structural features but differ in their stereochemistry and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications, where precise control over molecular interactions is essential .

Properties

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVKNLEXCXBHR-KTMCEXHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657103
Record name (4R)-4-Amino-L-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-89-9
Record name (4R)-4-Amino-L-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.